1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea
CAS No.: 55807-85-7
Cat. No.: VC10038167
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55807-85-7 |
|---|---|
| Molecular Formula | C14H16ClN3O2 |
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)urea |
| Standard InChI | InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H2,16,17,18,19) |
| Standard InChI Key | YKEKTHFXOCGZLG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central urea backbone () bridging a 5-(tert-butyl)isoxazol-3-yl group and a 4-chlorophenyl ring. The tert-butyl substituent enhances steric bulk, potentially influencing binding affinity, while the chlorine atom introduces electrophilic character. Key structural data include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)urea | |
| CAS Number | 55807-85-7 | |
| SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl | |
| XLogP3 | 3.43 |
The planar isoxazole ring () contributes to π-π stacking interactions, as evidenced by crystallographic studies of analogous structures .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with a β-keto ester derivative yields the 5-tert-butylisoxazole core .
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Urea Coupling: Reaction of 3-amino-5-(tert-butyl)isoxazole with 4-chlorophenyl isocyanate under anhydrous conditions.
A representative procedure from the literature specifies:
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Reagents: Diazomethane, EtO, silica gel chromatography.
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Yield: ~50% after purification.
Analytical Characterization
Rigorous quality control employs:
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NMR Spectroscopy: NMR (400 MHz, CDCl) signals at δ 7.73–7.68 (aromatic protons), 5.53 (isoxazole CH), 4.06 (methoxy group in intermediates) .
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Mass Spectrometry: ESI-MS m/z 294.75 ([M+H]).
| Parameter | Guideline |
|---|---|
| Storage | -20°C, desiccated |
| PPE | Gloves, lab coat, eye protection |
Research Gaps and Future Directions
Current limitations include the absence of pharmacokinetic data and target validation studies. Priority areas for investigation are:
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ADMET Profiling: Oral bioavailability and metabolic stability in rodent models.
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Structure-Activity Relationships (SAR): Modifying the isoxazole substituents to enhance potency.
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